

Technical Support Center: Validating Sglt1/2-IN-2 Purity

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Compound of Interest

Compound Name: Sglt1/2-IN-2

Cat. No.: B12425192

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Subject: Analytical Validation Protocols for Sglt1/2-IN-2 (CAS: 2387812-73-7)

Executive Summary

This guide addresses the technical validation of **Sglt1/2-IN-2**, a potent dual SGLT1/SGLT2 inhibitor. Unlike the well-known Sotagliflozin, **Sglt1/2-IN-2** (CAS 2387812-73-7) is characterized by a specific 5,5-difluoro-hexose moiety [1]. This structural distinction necessitates a modified analytical approach, specifically leveraging ¹⁹F-NMR alongside standard HPLC and ¹H-NMR techniques.

The following protocols are designed to troubleshoot common purity issues, distinguish active isomers from synthetic byproducts, and ensure data integrity for downstream biological assays.

Compound Profile & Analytical Standards

Parameter	Specification
Compound Name	Sglt1/2-IN-2
CAS Number	2387812-73-7
Molecular Formula	C ₂₃ H ₂₆ F ₂ O ₇
Molecular Weight	452.45 g/mol
Key Structural Feature	Difluorinated C-glucoside (Requires 19F-NMR)
Solubility	DMSO (>50 mg/mL), Ethanol (Moderate), Water (Insoluble)

Module 1: HPLC Purity Validation

The Quantitative Gatekeeper

High-Performance Liquid Chromatography (HPLC) is your primary tool for quantifying purity. However, the C-glucoside scaffold of **Sglt1/2-IN-2** is lipophilic, and users often encounter peak tailing or retention shifts if the pH is uncontrolled.

Standard Operating Procedure (SOP)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 μm or 5 μm, 4.6 x 150 mm.
- Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).
- Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm (sugar/backbone) and 254 nm (aromatic aglycone).
- Gradient:
 - 0–2 min: 10% B (Equilibration)

- 2–15 min: 10% → 90% B (Linear Gradient)
- 15–20 min: 90% B (Wash)

Troubleshooting & FAQs

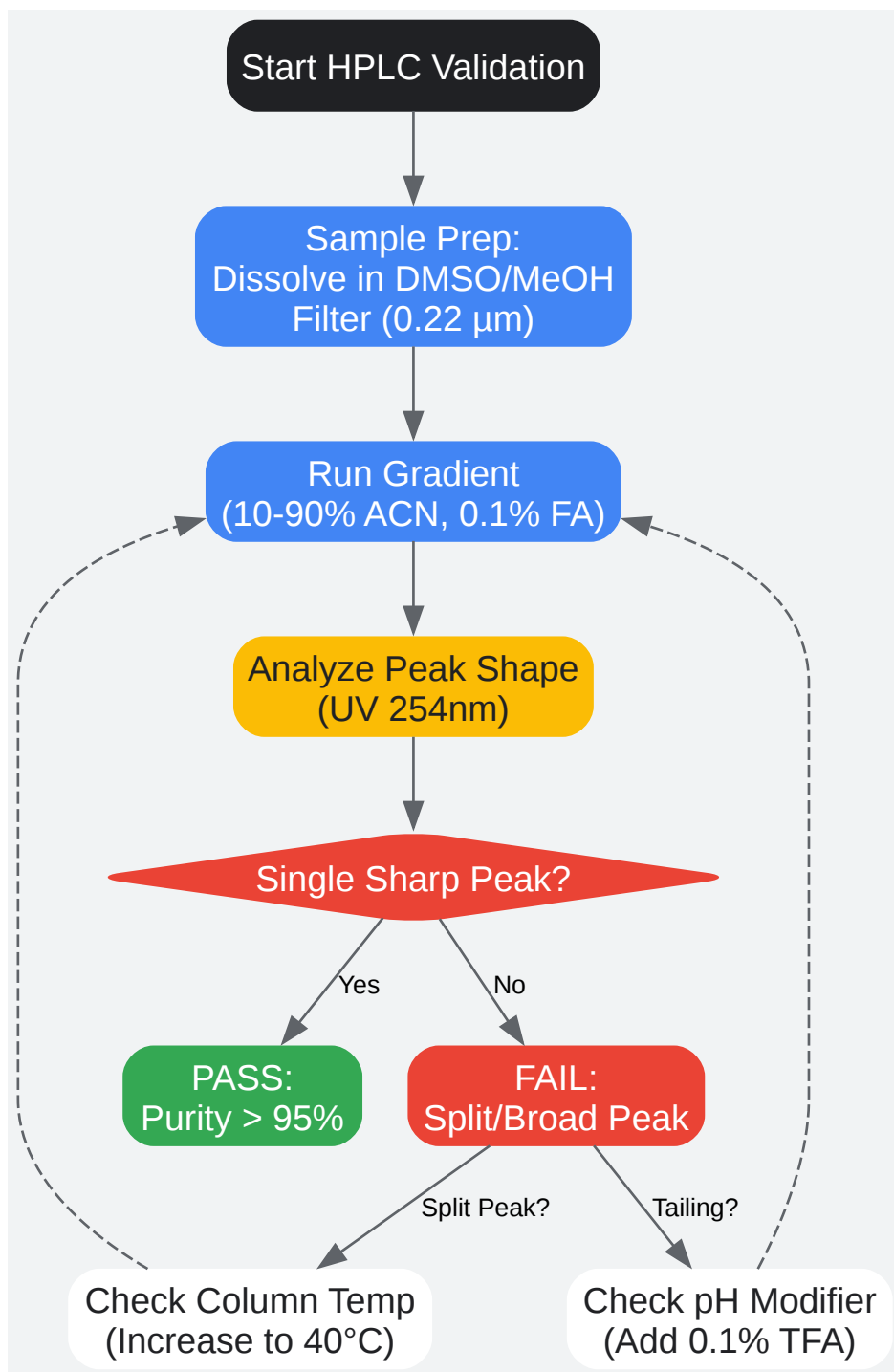
Q: I see a "split peak" or a shoulder on my main peak. Is my compound degrading? A: Not necessarily. C-glucosides can exhibit atropisomerism (restricted rotation around the C-C bond connecting the sugar to the aromatic ring), especially at low temperatures.

- Diagnostic Test: Re-run the HPLC column at a higher temperature (e.g., 40°C or 45°C). If the peaks merge or the shoulder disappears, it is a rotameric effect, not an impurity. If the peaks remain distinct, it is likely a diastereomer or a synthetic byproduct.

Q: My retention time drifts between runs. A: This is often due to pH fluctuation affecting the phenolic hydroxyl groups. Ensure you are using a buffered modifier (Formic acid or TFA) in both water and acetonitrile lines. Unbuffered systems cause the phenolic proton to equilibrate between protonated/deprotonated states, causing drift.

Q: The baseline at 210 nm is noisy. A: **Sglt1/2-IN-2** has significant UV absorption at 210 nm, but so do many solvents. Ensure you are using HPLC-grade ACN. If noise persists, switch to 230 nm or 254 nm, where the aromatic aglycone absorbs strongly but solvent interference is lower.

Workflow Visualization: HPLC Method Development



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Figure 1: Decision matrix for HPLC validation, distinguishing between rotameric artifacts and chemical impurities.

Module 2: NMR Validation

The Structural Fingerprint

While HPLC confirms purity %, NMR confirms identity. For **Sglt1/2-IN-2**, ¹⁹F-NMR is critical because the compound contains a difluoro-methyl group. Standard ¹H-NMR alone may be difficult to interpret in the sugar region due to overlapping signals.

Standard Operating Procedure (SOP)

- Solvent: DMSO-d₆ (Preferred for solubility and observing exchangeable -OH protons). Methanol-d₄ is acceptable but will exchange -OH protons, simplifying the spectrum but losing structural information.
- Concentration: 5–10 mg in 0.6 mL solvent.
- Experiments:
 - ¹H-NMR: 16–64 scans.
 - ¹⁹F-NMR: Essential for CAS 2387812-73-7 validation.

Key Spectral Features (DMSO-d₆)

- Aromatic Region (6.5 – 7.5 ppm): You should see the signals corresponding to the biphenyl/aglycone system. Integration must match the proton count of the aromatic rings.
- Anomeric Proton (~4.0 – 5.0 ppm): A doublet with a coupling constant () indicative of the -anomer (typically Hz for C-glucosides).
- The "Fingerprint" (¹⁹F NMR):
 - Look for the signal corresponding to the -CF₂- group on the sugar ring.
 - This usually appears as a distinct multiplet (due to H-F coupling) in the range of -100 to -120 ppm (referenced to CFCl₃).

- Validation Check: If you see multiple fluorine signals (beyond the expected splitting), you likely have a diastereomer impurity or incomplete fluorination byproducts.

Troubleshooting & FAQs

Q: My sugar protons (3.0 – 4.5 ppm) are a broad, uninterpretable blob. A: This is common in glycosides.

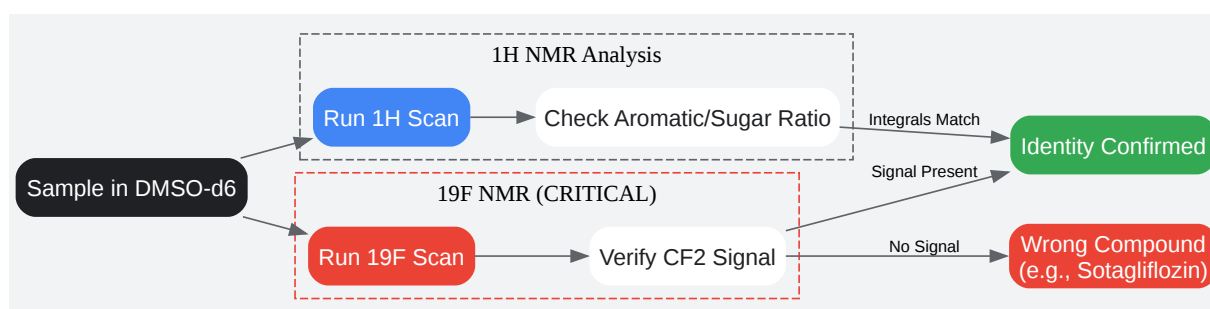
- Solution 1: Use D2O exchange. Add a drop of D2O to the DMSO-d6 tube and shake. This removes the -OH signals (which often overlap with ring protons) and simplifies the spectrum.
- Solution 2: Use HSQC (2D NMR). This correlates protons to their attached carbons, allowing you to separate the sugar ring protons from the solvent or impurity peaks.

Q: I see a large water peak at 3.33 ppm obscuring my signals. A: DMSO is hygroscopic.

- Fix: Use a fresh ampoule of DMSO-d6. Alternatively, shift the temperature. Running the NMR at 300K or 310K can shift the water peak slightly, revealing obscured signals.

Q: How do I distinguish **Sglt1/2-IN-2** from Sotagliflozin using NMR? A: 19F NMR is the key. Sotagliflozin (LX4211) contains a methylthio group and a chloro-phenyl group but NO fluorine on the sugar ring [2]. If your spectrum lacks 19F signals, you do not have **Sglt1/2-IN-2** (CAS 2387812-73-7).

Workflow Visualization: NMR Structural Confirmation



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Figure 2: Logic flow for confirming chemical identity, emphasizing the necessity of ¹⁹F NMR for this specific fluorinated inhibitor.

References

- Xu, G., et al. (2020).[1] "5,5-Difluoro- and 5-Fluoro-5-methyl-hexose-based C-Glucosides as potent and orally bioavailable SGLT1 and SGLT2 dual inhibitors." [1] *Bioorganic & Medicinal Chemistry Letters*, 30(17), 127387.[1]
- MedChemExpress (MCE). "**SGLT1/2-IN-2** Product Datasheet (CAS 2387812-73-7)."
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Sources

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